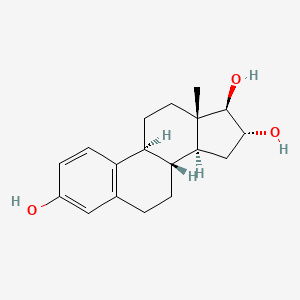
オロムチン
概要
説明
Olomoucine is a small molecule that belongs to the class of organic compounds known as 6-alkylaminopurines. These compounds contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . Olomoucine is primarily known for its role as a cyclin-dependent kinase inhibitor, which makes it a valuable tool in cell cycle research and cancer studies .
科学的研究の応用
オロムシンは、次のような幅広い科学研究において応用されています。
作用機序
オロムシンは、CDC2/サイクリンB、CDK2/サイクリンA、CDK2/サイクリンE、CDK5/p35キナーゼなどのサイクリン依存性キナーゼのATP結合部位を競合的に阻害することで効果を発揮します . この阻害は、標的タンパク質のリン酸化を阻害し、それによって細胞周期を中断し、細胞周期停止を引き起こします . 関連する分子標的と経路には、ミトゲン活性化プロテインキナーゼ経路と細胞周期チェックポイントの調節が含まれます .
類似化合物:
ロスコビチン: 作用機序は類似していますが、化学構造が異なる別のサイクリン依存性キナーゼ阻害剤。
プルバノロール: 選択性プロファイルが異なる、強力なサイクリン依存性キナーゼ阻害剤。
フラボピリドール: 癌研究で使用される広範囲のサイクリン依存性キナーゼ阻害剤.
オロムシンの独自性: オロムシンは、複数のサイクリン依存性キナーゼを特異的に阻害し、さまざまな細胞プロセスを調節する能力を持つため、基礎研究と応用研究の両方において汎用性の高いツールとなっています .
生化学分析
Biochemical Properties
Olomoucine interacts with several enzymes and proteins. It inhibits CDK1, CDK2, and CDK5 . It also inhibits Mitogen-activated protein kinase 1 . These interactions are crucial in regulating cell cycle progression and cellular proliferation .
Cellular Effects
Olomoucine has been found to have significant effects on various types of cells and cellular processes. It inhibits the G1/S transition of unicellular algae and blocks the development of certain gametophytes . In animal models, olomoucine has been shown to inhibit early cleavages of Caenorhabditis elegans embryos and those of ascidian embryos .
Molecular Mechanism
Olomoucine exerts its effects at the molecular level through several mechanisms. It acts as a competitive inhibitor of the ATP-binding site of CDKs . This inhibition disrupts the normal function of these kinases, leading to alterations in cell cycle progression and cellular proliferation .
Temporal Effects in Laboratory Settings
The effects of olomoucine have been observed over time in laboratory settings. For example, in stroke-induced rats, olomoucine was administered at 1 hour and 24 hours after stroke induction, and its effects on glial cell responses were evaluated up to 29 days .
Dosage Effects in Animal Models
The effects of olomoucine vary with different dosages in animal models. For instance, in stroke-induced rats, olomoucine treatment did not significantly affect maximal infarct volume . It did modify functional recovery, with effects being markedly test-dependent .
Metabolic Pathways
Given its role as a CDK inhibitor, it likely interacts with enzymes and cofactors involved in cell cycle regulation .
Transport and Distribution
Olomoucine is transported by Breast Cancer Resistance Protein (ABCG2) and P-Glycoprotein (ABCB1) . These transport proteins likely play a role in the distribution of olomoucine within cells and tissues .
Subcellular Localization
Given its role as a CDK inhibitor, it is likely localized to the nucleus where it can interact with its target enzymes .
準備方法
Synthetic Routes and Reaction Conditions: Olomoucine can be synthesized through a multi-step process involving the reaction of 2,6-diaminopurine with benzylamine and subsequent alkylation with methyl iodide . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods for olomoucine are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure higher yields and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings to produce olomoucine for research and pharmaceutical applications .
化学反応の分析
反応の種類: オロムシンは、次のようなさまざまな化学反応を起こします。
酸化: オロムシンは酸化されて、対応するオキソ誘導体を生成することができます。
還元: 還元反応により、オロムシンは還元型に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はオキソ誘導体を生成する可能性があり、一方、置換反応はさまざまなアルキル化またはアミノ化されたプリン誘導体を生成する可能性があります .
類似化合物との比較
Roscovitine: Another cyclin-dependent kinase inhibitor with a similar mechanism of action but different chemical structure.
Purvalanol: A potent inhibitor of cyclin-dependent kinases with distinct selectivity profiles.
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor used in cancer research.
Uniqueness of Olomoucine: Olomoucine is unique due to its specific inhibition of multiple cyclin-dependent kinases and its ability to modulate various cellular processes, making it a versatile tool in both basic and applied research .
特性
IUPAC Name |
2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVPOLSIJWJJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144068 | |
| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Olomoucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
101622-51-9 | |
| Record name | Olomoucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101622-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olomoucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101622519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olomoucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02116 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | olomoucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLOMOUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A839B2HYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Olomoucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 °C | |
| Record name | Olomoucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)




